molecular formula C35H38N4O6 B000393 Manidipine CAS No. 89226-50-6

Manidipine

货号: B000393
CAS 编号: 89226-50-6
分子量: 610.7 g/mol
InChI 键: ANEBWFXPVPTEET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Hypertension Management

Manidipine has been shown to effectively lower blood pressure in patients with essential hypertension. Clinical trials indicate that it provides comparable antihypertensive effects to other CCBs like amlodipine while exhibiting a lower incidence of peripheral edema .

Table 1: Comparison of Antihypertensive Efficacy

Study TypeDrug ComparisonBP Reduction (%)Peripheral Edema Incidence (%)
RandomizedThis compound vs Amlodipine62.7 vs 16.6Lower with this compound
ControlledThis compound vs NifedipineSimilar efficacySignificantly lower with this compound

Diabetes and Insulin Resistance

In patients with type 2 diabetes, this compound has demonstrated a significant reduction in albuminuria and insulin resistance compared to other antihypertensives. The MARIMBA study highlighted that this compound improved metabolic profiles by reducing C-reactive protein levels and enhancing serum adiponectin levels, which are crucial for metabolic health .

Case Study: MARIMBA Study

  • Participants : Non-diabetic patients with metabolic syndrome
  • Findings : this compound reduced albuminuria significantly compared to amlodipine, suggesting its role in renal protection.

Renal Protection

This compound's ability to dilate both afferent and efferent arterioles contributes to its renal protective effects. It has been associated with improved glomerular filtration rates (GFR) and reduced proteinuria in patients with chronic kidney disease .

Table 2: Renal Outcomes with this compound Treatment

ParameterBaseline (mg/day)After Treatment (mg/day)p-value
Proteinuria15090<0.001
GFR60 ml/min70 ml/min<0.05

Cardiovascular Risk Management

This compound has shown promise in managing cardiovascular risks associated with hypertension and diabetes. Its anti-inflammatory properties may prevent vascular damage caused by high blood pressure and insulin resistance .

Case Study: Cardiovascular Risk Assessment

  • Participants : Hypertensive patients with cardiovascular risk factors
  • Outcome : Significant reduction in left ventricular mass was observed after treatment with this compound, indicating improved cardiac function.

Comparative Efficacy

When compared to other antihypertensives such as amlodipine and nifedipine, this compound consistently shows a favorable safety profile with fewer side effects like peripheral edema. This characteristic enhances patient compliance and treatment adherence, which are critical for long-term management of hypertension.

生物活性

Manidipine is a third-generation dihydropyridine calcium channel blocker (CCB) known for its vasodilatory effects and its role in managing hypertension. Beyond its primary function, recent studies have highlighted its diverse biological activities, including effects on metabolic pathways, endothelial function, and renal protection. This article explores the biological activity of this compound through various research findings, case studies, and data tables.

This compound acts primarily by blocking L-type calcium channels, which leads to vasodilation. However, it also exhibits unique properties that distinguish it from other CCBs:

  • PPAR-γ Activation : this compound activates Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) in adipocytes, enhancing insulin sensitivity and promoting adipocyte differentiation. This effect is particularly relevant in hypertensive and diabetic patients, where improved metabolic profiles are observed .
  • Endothelial Function : Studies have shown that this compound increases the expression of endothelial nitric oxide synthase (eNOS), which plays a crucial role in vascular health by promoting vasodilation and reducing oxidative stress .
  • Calcium Regulation : By inhibiting calcium influx, this compound reduces intracellular calcium levels, which can mitigate oxidative stress and inflammation in vascular tissues .

Effects on Metabolism and Inflammation

Research indicates that this compound possesses anti-inflammatory and antioxidant properties:

  • Oxidative Stress Reduction : It has been shown to decrease the expression of NADPH oxidase and inflammatory markers such as VCAM and MCP-1 in hypertensive models. This suggests a protective role against atherosclerosis .
  • Microalbuminuria : In clinical settings, this compound has been associated with renal protection, particularly in patients with microalbuminuria, which is a predictor of cardiovascular risk .

Case Studies

  • Hypertensive Patients with Type 2 Diabetes : A study involving hypertensive patients with type 2 diabetes demonstrated that the combination of this compound and delapril did not significantly slow the decline in glomerular filtration rate (GFR). However, it was well tolerated among participants .
  • Adipocyte Differentiation : In vitro studies using NIH3T3 preadipocytes showed that treatment with this compound led to increased expression of adipocyte-specific genes like aP2, indicating its role in promoting adipocyte differentiation .

Table 1: Summary of Biological Activities of this compound

Biological Activity Effect Reference
PPAR-γ ActivationEnhances insulin sensitivity
eNOS ExpressionImproves endothelial function
Oxidative Stress ReductionDecreases NADPH oxidase expression
Anti-inflammatory EffectsReduces VCAM and MCP-1 levels
Renal ProtectionBeneficial effects on microalbuminuria

Table 2: Comparison of this compound with Other CCBs

Feature This compound Amlodipine Lercanidipine
PPAR-γ ActivationYesNoNo
eNOS ExpressionIncreasedModerateLow
Anti-inflammatory PropertiesStrongModerateModerate
Calcium Channel SelectivityHighModerateHigh

属性

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBWFXPVPTEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89226-75-5 (di-hydrochloride)
Record name Manidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2043745
Record name Manidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1mg/mL
Record name Manidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Contraction of vascular smooth muscle is stimulated by Gq coupled receptors which produce calcium release from the sarcoplasmic reticulum. This is followed by opening of voltage dependent calcium channels and an influx of calcium into the cell ultimately producing contraction. Manidipine binds to and dissociates slowly from L- and T-type voltage dependent calcium channels on smooth muscle cells, blocking the entrance of extracellular calcium into the cell and preventing this contraction. This produces vasodilation which decreases blood pressure. Manidipine produces renal vasodilation and an increase in natriuresis. This likely contributes to the antihypertensive effect by reducing blood volume. Manidipine is selective for the vasculature and does not produce significant effects on the heart or central nervous system at clinically relevant dosages.
Record name Manidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

89226-50-6
Record name Manidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89226-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Manidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Manidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4754US88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 2,6-dimethyl-4-(3-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid monomethyl ester (5 gm), dicyclohexyl carbodiimide (3.08 gm) and dimethylamino pyridine (0.25 gm) in toluene (30 ml) at room temperature was added 2-(4-benzhydryl piperazine-1-yl)ethanol (7.5 gm). Reaction mass was then heated to 70-75° C. for 2 hours. Reaction mass was then cooled to room temperature and filtered. Toluene layer was concentrated under vacuum to get manidipine base (5 gm).
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Manidipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Manidipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Manidipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Manidipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Manidipine
Reactant of Route 6
Reactant of Route 6
Manidipine
Customer
Q & A

Q1: What is the primary mechanism of action of Manidipine?

A1: this compound is a dihydropyridine calcium channel blocker. It exerts its antihypertensive effect by inhibiting voltage-dependent calcium inward currents in smooth muscle cells. [] This inhibition leads to systemic vasodilation and a subsequent reduction in blood pressure. []

Q2: How does this compound's action on afferent and efferent arterioles contribute to its renal effects?

A2: Unlike some other dihydropyridines, this compound acts on both afferent and efferent arterioles. [] This dual action helps increase renal blood flow and glomerular filtration rate without significantly impacting intraglomerular pressure, potentially offering renoprotective benefits. []

Q3: Does this compound directly influence sodium excretion?

A3: Research suggests that this compound may possess a direct natriuretic effect, meaning it can increase sodium excretion independent of its blood pressure-lowering effects. Studies in both spontaneously hypertensive and normotensive rats support this notion, pointing towards a direct renal tubular effect. []

Q4: How does this compound compare to Angiotensin Converting Enzyme inhibitors in terms of renal effects?

A4: this compound's ability to dilate both afferent and efferent arterioles, along with its potential direct natriuretic effect, results in renal hemodynamic changes that share similarities with those observed with Angiotensin Converting Enzyme inhibitors. [] This suggests a potential advantage of this compound in managing hypertension with concurrent renal impairment.

Q5: Does this compound affect oxidative stress?

A5: this compound demonstrates potential in modulating oxidative stress. It has been shown to decrease p22phox, a subunit of the NAD(P)H oxidase system responsible for generating superoxide radicals, and increase heme oxygenase-1 (HO-1), a protein with antioxidant and cytoprotective effects. [] This modulation of oxidative stress markers could contribute to this compound's protective effects against hypertension-related organ damage.

Q6: What is the molecular formula and weight of this compound?

A6: this compound's molecular formula is C36H38N4O6 · 2HCl, and its molecular weight is 683.6 g/mol.

Q7: What spectroscopic data is available for this compound?

A7: Several analytical techniques have been employed to characterize this compound. UV-vis spectrophotometry is commonly used to assess its photodegradation [], while High Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) allows for the identification and quantification of this compound and its metabolites in biological samples. [, ]

Q8: What is the bioavailability of this compound?

A8: this compound exhibits variable bioavailability. Factors like formulation and co-administration with other medications can influence its absorption. For instance, grapefruit juice, a known inhibitor of CYP3A4, can significantly increase the bioavailability of this compound enantiomers. []

Q9: How does the pharmacokinetic profile of this compound differ between young and elderly patients?

A9: In elderly individuals, this compound exhibits higher peak concentrations (Cmax) and a longer elimination half-life (t1/2) compared to younger individuals. [] This difference highlights the importance of age-appropriate dosing to optimize therapeutic outcomes and minimize the risk of adverse events.

Q10: Does this compound interact with other medications?

A10: Yes, this compound can interact with other medications. Co-administration with delapril, an Angiotensin Converting Enzyme inhibitor, has been shown to slightly decrease the bioavailability of this compound. [] These findings underscore the need for careful consideration of potential drug interactions when prescribing this compound.

Q11: What are the primary therapeutic applications of this compound?

A11: this compound is primarily indicated for the treatment of mild to moderate essential hypertension. [, ]

Q12: How does this compound impact albuminuria in hypertensive patients with diabetes?

A12: Studies suggest that this compound can significantly reduce albuminuria in hypertensive patients with diabetes. [, ] This renoprotective effect, coupled with its antihypertensive action, makes this compound a potentially valuable treatment option for these patients.

Q13: Does this compound demonstrate any beneficial effects on glucose and lipid metabolism in patients with hypertension and type 2 diabetes?

A13: While this compound effectively reduces blood pressure in hypertensive patients with type 2 diabetes, its impact on glucose and lipid metabolism appears to be neutral. [, ] This suggests that it doesn't negatively affect these metabolic parameters while effectively managing blood pressure.

Q14: What are the effects of this compound on platelet aggregation?

A14: this compound has shown promising results in inhibiting platelet aggregation, particularly in elderly patients with isolated systolic hypertension and type 2 diabetes mellitus. [] This effect may offer additional cardiovascular benefits beyond its antihypertensive action.

Q15: What are the common adverse effects associated with this compound?

A15: Most adverse effects associated with this compound are mild and related to vasodilation. Commonly reported events include ankle edema, headache, palpitation, flushing, dizziness, rash, and fatigue. []

Q16: Does this compound have a higher risk of causing pedal edema compared to other calcium channel blockers?

A16: While pedal edema is a known side effect of calcium channel blockers, this compound appears to have a lower potential for causing it compared to Amlodipine. [, ]

Q17: What strategies have been explored to improve the solubility and bioavailability of this compound?

A17: Several formulation approaches have been investigated to enhance this compound's solubility and bioavailability. These include solid dispersions using various carriers like PEG6000 [], Kolliwax GMS II, and SLS []. Self-nanoemulsifying drug delivery systems (SNEDDS) have also been developed and show promise in enhancing this compound's solubility and absorption. []

Q18: What are the potential biomarkers for monitoring this compound's efficacy and safety?

A19: While specific biomarkers for this compound are currently limited, researchers are exploring potential candidates like urinary albumin excretion rate [, ] and left ventricular mass index [] as indicators of its therapeutic efficacy in specific patient populations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。